molecular formula C15H14N2O3 B186352 ethyl 2-(benzoylamino)nicotinate CAS No. 41803-50-3

ethyl 2-(benzoylamino)nicotinate

Cat. No.: B186352
CAS No.: 41803-50-3
M. Wt: 270.28 g/mol
InChI Key: SJRCBWAFYROSPB-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)nicotinate (CAS: Not explicitly provided in evidence, but synonyms include NSC-187567, CHEMBL1523318, and DTXSID40307101 ) is a pyridine derivative featuring a benzoylamino (PhCONH-) substituent at the 2-position and an ethyl ester group at the 3-position of the pyridine ring. Its molecular formula is C15H14N2O3, with a molecular weight of 270.28 g/mol.

Properties

CAS No.

41803-50-3

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-benzamidopyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-9-6-10-16-13(12)17-14(18)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,16,17,18)

InChI Key

SJRCBWAFYROSPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2

Other CAS No.

41803-50-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzoylamino)nicotinate typically involves the reaction of 2-aminopyridine with benzoyl chloride to form the benzamido intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(benzoylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ethyl 2-(benzoylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural similarity to biological molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes critical distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 2-Position Substituent 5-Position Substituent
This compound NSC-187567 C15H14N2O3 270.28 Benzoylamino (PhCONH-) H (no halogen)
Ethyl 2-(benzylamino)-5-chloronicotinate 1706429-08-4 C15H15ClN2O2 290.75 Benzylamino (PhCH2NH-) Chlorine (Cl)
Ethyl 2-(benzylamino)-5-bromonicotinate 1706453-44-2 C15H15BrN2O2 335.20 Benzylamino (PhCH2NH-) Bromine (Br)

Substituent Effects

The amide group is less basic than amines, reducing reactivity in acidic conditions . Benzylamino (amine): A less polar, more basic group, which may increase lipid solubility and reactivity in nucleophilic substitution reactions .

5-Position Halogens :

  • Chlorine and Bromine : Electron-withdrawing halogens increase molecular weight and lipophilicity. Bromine’s larger atomic size may enhance steric hindrance and alter reaction kinetics compared to chlorine .

Theoretical Implications

  • Reactivity: The absence of a halogen in this compound may render it less reactive in electrophilic aromatic substitution compared to its halogenated analogs.
  • Biological Activity: The benzoylamino group’s hydrogen-bonding capacity could improve target binding in biological systems, while halogenated analogs might exhibit higher membrane permeability due to increased lipophilicity.

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